



Application Note: Structural Elucidation of **Crassanine** using NMR and Mass Spectrometry

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Crassanine is a novel natural product with significant therapeutic potential. The definitive structural characterization of such new chemical entities is a critical step in drug discovery and development. This application note outlines a comprehensive approach for the structural elucidation of Crassanine utilizing a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Methodology Overview

The structural analysis of **Crassanine** follows a systematic workflow, beginning with the determination of its molecular formula by high-resolution mass spectrometry. Subsequently, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular framework.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is utilized to determine the accurate mass of the molecular ion, which in turn provides the elemental composition and molecular formula of



Crassanine. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the molecule, offering valuable clues about its substructures.

NMR Spectroscopic Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2] A series of NMR experiments are conducted to establish the complete chemical structure of **Crassanine**.

- ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to one another.[1] The chemical shift of ¹H typically occurs in the range of 0 to 14 ppm.[1]
- ¹³C NMR (Carbon NMR): Reveals the number of distinct carbon atoms in the molecule and their electronic environment. The chemical shifts for ¹³C NMR have a wider range than ¹H NMR, typically from 10 to 220 ppm, which often results in better resolution.[1]
- DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): A 2D NMR technique that identifies protons that are coupled to each other, typically on adjacent carbon atoms.[3]
- HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons
 that are close to each other in space, providing insights into the relative stereochemistry of
 the molecule.

Illustrative Data for Crassanine

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for "**Crassanine**" is not publicly available.



Table 1: Mass Spectrometry Data for Crassanine

Parameter	Value
Ionization Mode	ESI+
[M+H]+ (m/z)	345.1234
Molecular Formula	C20H22N2O3
Key MS/MS Fragments (m/z)	289.0987, 215.0765, 147.0654

Table 2: ¹H NMR Data for Crassanine (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	7.85	d	8.5	1H
H-2	7.50	t	7.5	1H
H-3	7.65	t	7.5	1H
H-4	7.90	d	8.5	1H
H-6	4.50	dd	10.5, 5.0	1H
H-7a	2.10	m	1H	
H-7b	1.95	m	1H	_
H-8	3.80	S	3H	_
H-10	6.50	S	1H	

Table 3: 13C NMR Data for Crassanine (125 MHz, CDCl3)

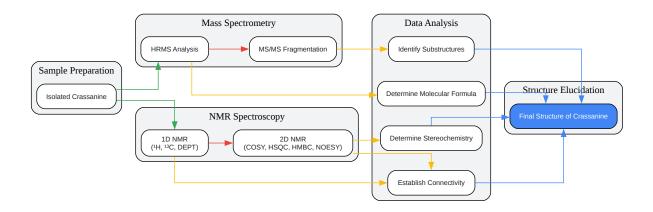


Position	Chemical Shift (δ, ppm)	DEPT
C-1	128.5	СН
C-2	125.0	СН
C-3	130.2	СН
C-4	122.8	СН
C-4a	135.6	С
C-5	168.0	С
C-6	75.3	СН
C-7	35.1	CH2
C-8	55.4	СНз

Experimental Workflow

The overall workflow for the structural analysis of **Crassanine** is depicted below.





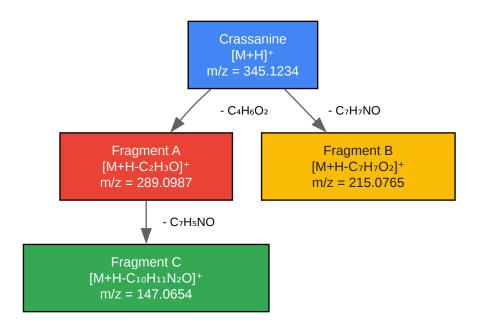
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Caption: Workflow for the structural elucidation of Crassanine.

Illustrative Mass Spectrometry Fragmentation Pathway

The fragmentation pattern observed in the MS/MS spectrum provides evidence for the connectivity of atoms within the molecule.





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Caption: Hypothetical fragmentation of Crassanine in MS/MS.

Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
 - Dissolve 1 mg of purified Crassanine in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
 - $\circ~$ Dilute the stock solution to a final concentration of 10 $\mu g/mL$ with 50:50 methanol:water containing 0.1% formic acid.
- Instrumentation:
 - Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Ionization Mode: Positive (ESI+)



Mass Range: m/z 100-1000

Resolution: > 60,000 FWHM

Capillary Voltage: 3.5 kV

Sheath Gas Flow Rate: 35 (arbitrary units)

Auxiliary Gas Flow Rate: 10 (arbitrary units)

Capillary Temperature: 320 °C

MS/MS Analysis:

- Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
- Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to achieve optimal fragmentation.

• Data Analysis:

- Process the raw data using the instrument's software.
- Determine the elemental composition of the parent ion and its major fragments using the accurate mass measurements.

Protocol 2: NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5 mg of dry, purified **Crassanine** in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
 - \circ Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:







- Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Data Acquisition 1D NMR:
 - ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 4 s
 - Relaxation Delay: 2 s
 - o 13C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.5 s
 - Relaxation Delay: 2 s
 - DEPT-135:
 - Pulse Program: dept135
 - Number of Scans: 256
- Data Acquisition 2D NMR:
 - · COSY:
 - Pulse Program: cosygpqf
 - Number of Increments: 256







Number of Scans: 8

HSQC:

Pulse Program: hsqcedetgpsisp2.2

Number of Increments: 256

Number of Scans: 16

HMBC:

Pulse Program: hmbcgpndqf

Number of Increments: 256

Number of Scans: 32

NOESY:

Pulse Program: noesygpph

Mixing Time: 500 ms

Number of Increments: 256

Number of Scans: 16

- Data Processing and Analysis:
 - Process the raw data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectra using the TMS signal.
 - Integrate the ¹H NMR signals and pick peaks for all spectra.
 - Analyze the 1D and 2D spectra to assemble the structure of Crassanine.



References

- 1. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems | Technology Networks [technologynetworks.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
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